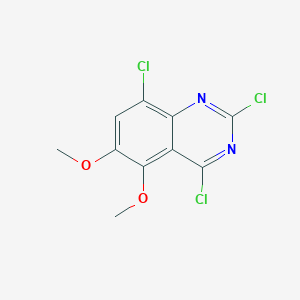
diethyl 2-(2-phenylpropan-2-yl)malonate
Descripción general
Descripción
diethyl 2-(2-phenylpropan-2-yl)malonate is an organic compound with a complex structure that includes a phenyl group and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-phenylpropan-2-yl)malonate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
diethyl 2-(2-phenylpropan-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
diethyl 2-(2-phenylpropan-2-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which diethyl 2-(2-phenylpropan-2-yl)malonate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester that is often used in similar synthetic applications.
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Methyl phenylacetate: Shares the phenyl group but has different ester moieties.
Uniqueness
diethyl 2-(2-phenylpropan-2-yl)malonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective .
Propiedades
Número CAS |
78775-63-0 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
diethyl 2-(2-phenylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-5-19-14(17)13(15(18)20-6-2)16(3,4)12-10-8-7-9-11-12/h7-11,13H,5-6H2,1-4H3 |
Clave InChI |
SRIDQAOHTPULGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)C(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-1-chloro-2-[[4-(trifluoromethoxy)phenyl]methyl]benzene](/img/structure/B8382519.png)





![2-Bromo-1-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-ethanone](/img/structure/B8382575.png)







